molecular formula C6H11Cl2N3 B1378765 3-(Aminomethyl)pyridin-4-amine dihydrochloride CAS No. 1797785-32-0

3-(Aminomethyl)pyridin-4-amine dihydrochloride

Cat. No. B1378765
CAS RN: 1797785-32-0
M. Wt: 196.07 g/mol
InChI Key: XDVHMSWBWHKMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)pyridin-4-amine dihydrochloride is a compound that has derivatives which act as reversible inhibitors of various copper amine oxidases (CAOs) . It is a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .


Molecular Structure Analysis

The InChI code for 3-(Aminomethyl)pyridin-4-amine dihydrochloride is 1S/C6H9N3.2ClH/c7-3-5-4-9-2-1-6 (5)8;;/h1-2,4H,3,7H2, (H2,8,9);2*1H . The molecular weight of the compound is 196.08 .

Scientific Research Applications

Drug Design and Discovery

The pyridine moiety of 3-(Aminomethyl)pyridin-4-amine dihydrochloride is a versatile scaffold in medicinal chemistry. It’s often used in drug design due to its basicity, water solubility, stability, and ability to form hydrogen bonds. Its small molecular size allows it to act as a bioisostere for amines, amides, and benzene rings, making it a valuable component in the development of new therapeutic agents .

BACE1 Inhibitors for Alzheimer’s Disease

This compound has been utilized in the design of BACE1 inhibitors, which are potential treatments for Alzheimer’s disease. The pyridine ring serves as a crucial scaffold in these inhibitors, contributing to the conformational structure-based drug design process .

Histamine Receptor Antagonists

In the realm of pharmacology, 3-(Aminomethyl)pyridin-4-amine dihydrochloride can be employed to create histamine receptor antagonists. These compounds are significant in treating conditions like heartburn and peptic ulcers, where they function by inhibiting gastric acid secretion .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(aminomethyl)pyridin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-3-5-4-9-2-1-6(5)8;;/h1-2,4H,3,7H2,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVHMSWBWHKMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)pyridin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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